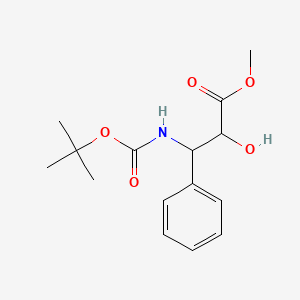

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

Description

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate (CAS: 124605-42-1) is a chiral intermediate widely used in the synthesis of taxane derivatives, notably Docetaxel, a chemotherapeutic agent. It features a tert-butoxycarbonyl (Boc) protected amine, a hydroxyl group, and a phenyl-substituted propionate backbone. Its molecular formula is C15H21NO5 (MW: 295.33), and it exists as an off-white crystalline powder with ≥98% purity . The Boc group enhances stability during synthetic processes, while the hydroxyl and ester functionalities facilitate further derivatization .

Properties

IUPAC Name |

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALQERIBRYGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reductions targeting its ester or hydroxyl groups:

These reductions are stereospecific, preserving the (2R,3S) configuration critical for downstream applications in taxane synthesis .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone or carboxylic acid under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | β-keto ester | Intermediate for heterocycle synthesis |

| CrO₃ | Anhydrous acetone | α,β-unsaturated ester | Precursor for Michael additions |

Oxidation reactions are pH-sensitive; acidic conditions favor ketone formation, while basic conditions promote ester hydrolysis.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid (TFA) | 25°C, dichloromethane | Free amine generation |

| HCl (gas) | Dioxane, 0°C | Ammonium chloride salt |

Deprotection enables further functionalization of the amine, such as peptide coupling or alkylation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acids:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| NaOH (1M) | H₂O/MeOH | Carboxylic acid | pH > 10 required |

| Lipase enzymes | Phosphate buffer, 37°C | (2R,3S)-3-(Boc-amino)-2-hydroxy-3-phenylpropanoic acid | Enantioselective |

Enzymatic hydrolysis avoids racemization, making it preferred for chiral synthesis.

Cyclization Reactions

The compound forms oxazolidine or β-lactam rings via intramolecular reactions:

| Reagent | Conditions | Product | Use |

|---|---|---|---|

| DCC (dicyclohexylcarbodiimide) | Dry THF, 0°C | Oxazolidinone ring | Taxol side-chain intermediate |

| p-TsCl (tosyl chloride) | Pyridine, reflux | β-Lactam derivative | Antibiotic precursor |

Cyclization is stereocontrolled, with the (2R,3S) configuration dictating ring topology .

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Group | Reactivity | Susceptible Reactions |

|---|---|---|

| Ester | High | Hydrolysis, aminolysis |

| Boc-protected amine | Moderate | Acidic deprotection |

| Hydroxyl | Low | Oxidation, acylation |

Stereochemical Influence on Reactions

The (2R,3S) configuration impacts reaction pathways:

Scientific Research Applications

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: The Boc group is commonly used as a protecting group in peptide synthesis to protect the amino group from unwanted reactions.

Drug Development: This compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biocatalysis: The compound’s unique structure makes it a valuable substrate in biocatalytic processes, where enzymes are used to catalyze chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity.

Comparison with Similar Compounds

Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

- CAS : 135821-94-2

- Molecular Formula: C18H17NO5 (MW: 327.34)

- Key Differences :

- Replaces the Boc group with a benzoyl (Bz) protecting group.

- Exhibits altered stereochemistry (2S,3R) compared to the target compound's (2R,3S) configuration.

- The benzoyl group requires harsher deprotection conditions (e.g., acidic hydrolysis) compared to the Boc group, which is cleaved under mild acidic conditions .

- Applications: Used in peptide synthesis and as a precursor for non-taxane pharmaceuticals.

(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenylpropionic Acid

- CAS : 32926-36-6

- Molecular Formula: C14H19NO5 (MW: 281.30)

- Key Differences: Lacks the methyl ester moiety, existing as a carboxylic acid. The absence of the ester group reduces lipophilicity, impacting solubility in organic solvents .

- Applications : Intermediate for β-lactam antibiotics and other carboxylate-containing therapeutics.

Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate

- CAS : 32981-85-4

- Molecular Formula: C18H17NO4 (MW: 311.34)

- Key Differences: Substitutes the Boc group with a benzamido (Bz-NH) group. The benzamido group introduces a secondary amine, altering hydrogen-bonding capabilities and steric hindrance. Synthesized via benzoylation of the corresponding amino alcohol, differing from the Boc-protection route used for the target compound .

- Applications : Key intermediate for kinase inhibitors and protease-resistant peptides.

Comparative Data Table

Key Research Findings

- Stability and Reactivity : The Boc group in the target compound offers superior stability under basic conditions compared to benzoyl or benzamido derivatives, which are prone to hydrolysis in acidic media .

- Stereochemical Impact : The (2R,3S) configuration of the target compound is critical for its role in Docetaxel synthesis, as mismatched stereochemistry (e.g., 2S,3R or 2S,3S) leads to inactive byproducts .

- Synthetic Routes : The target compound is synthesized via asymmetric catalysis or chiral resolution, whereas benzoylated analogs often require additional protection/deprotection steps, increasing production costs .

Biological Activity

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate, commonly referred to as Boc-3-phenylisoserine methyl ester, is a compound of significant interest in medicinal chemistry and biochemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including docetaxel, a widely used chemotherapy drug. Understanding its biological activity is crucial for optimizing its applications in drug development and therapeutic interventions.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of a hydroxyl group and a phenyl group contributes to its biological interactions.

This compound exhibits several biological activities primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Anticancer Activity

Research indicates that compounds derived from this compound can exhibit anticancer properties. For instance, docetaxel, which is synthesized from this compound, acts by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzymatic Interactions

Studies have shown that the compound can serve as a substrate for certain enzymes involved in metabolic pathways. Its structural features allow it to be recognized by various enzymes, impacting metabolic rates and pathways associated with amino acid metabolism .

Synthesis and Evaluation

A notable study focused on the synthesis of the erythro and threo isomers of this compound. The researchers evaluated the biological activity of these isomers concerning their efficacy as precursors for anticancer agents. The findings revealed that specific stereoisomers exhibited enhanced activity compared to others, emphasizing the importance of stereochemistry in drug design .

Pharmacological Studies

In pharmacological studies, the compound has been evaluated for its potential use in proteomics research due to its ability to modify protein structures through selective amino acid substitution. This property makes it valuable for developing targeted therapies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO5 |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 124605-42-1 |

| Purity | ≥99% |

| Anticancer Activity | Yes (via docetaxel) |

| Enzymatic Role | Substrate for metabolic enzymes |

Q & A

Q. What are the key synthetic pathways for preparing Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate, and how does stereochemical control influence yield?

The compound is typically synthesized via a multi-step route involving protection of the amino group with tert-butoxycarbonyl (Boc), followed by hydroxylation and esterification. A common approach involves the use of chiral auxiliaries or enantioselective catalysis to control the (2R,3S) configuration. For example, Boc-protected intermediates are often generated under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) . Stereochemical purity (>98% ee) is critical and verified via chiral HPLC or polarimetry .

Q. How is this compound characterized to confirm its structure and purity in academic settings?

Standard characterization includes:

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and stereochemistry.

- Mass spectrometry (ESI or MALDI-TOF) to validate molecular weight (C15H21NO5; 295.33 g/mol) .

- Chiral HPLC using columns like Chiralpak AD-H to assess enantiomeric excess .

- Melting point analysis (observed vs. literature values) for purity verification .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a chiral building block in peptide synthesis, particularly for introducing β-hydroxy-α-amino acid motifs. Its Boc-protected amino group enables selective deprotection for further functionalization, making it valuable in constructing taxane derivatives (e.g., Cabazitaxel impurities) and other bioactive molecules .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of this compound under varying experimental conditions?

The Boc group is susceptible to acidic or basic hydrolysis, requiring storage at 2–8°C in anhydrous environments . Hydroxyl group oxidation can occur under strong oxidizing conditions; thus, inert atmospheres (N2/Ar) are recommended during reactions. Stability studies using TGA/DSC are advised for long-term storage protocols .

Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?

Discrepancies in (2R,3S) vs. (2S,3R) configurations are resolved via:

- X-ray crystallography for unambiguous stereochemical determination.

- Vibrational circular dichroism (VCD) to correlate molecular vibrations with absolute configuration .

- Comparative analysis with known derivatives (e.g., Cabazitaxel intermediates) .

Q. What advanced analytical methods are used to detect and quantify impurities in synthesized batches?

- LC-MS/MS with ion-trap detectors to identify trace impurities (e.g., de-Boc byproducts or diastereomers).

- 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals from structurally similar contaminants .

- Elemental analysis to verify stoichiometric purity (C, H, N content within ±0.4% of theoretical values) .

Q. How does the compound’s stereochemistry impact its reactivity in solid-phase peptide synthesis (SPPS)?

The (2R,3S) configuration influences coupling efficiency due to steric hindrance from the phenyl group. Pre-activation with HATU/DIPEA in DMF improves reaction rates. Computational modeling (DFT) can predict steric and electronic effects on amide bond formation .

Methodological Considerations

Q. What strategies optimize the Boc deprotection step without degrading the hydroxyl group?

Controlled acidolysis using TFA (trifluoroacetic acid) in dichloromethane (1:9 v/v) at 0°C minimizes side reactions. Quenching with cold ether and rapid neutralization (NaHCO3) preserves the hydroxyl functionality .

Q. How can researchers mitigate racemization during esterification or amide coupling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.